molecular formula C22H28ClN3O3S B2534534 N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216784-14-3

N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2534534
CAS No.: 1216784-14-3
M. Wt: 449.99
InChI Key: OLWVDSYVYFOYFJ-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-derived compound featuring a 2-methoxybenzamide core linked to a 5-methoxy-substituted benzothiazole moiety. The diethylaminoethyl group and hydrochloride salt enhance solubility and bioavailability, making it a candidate for pharmacological studies. Benzothiazoles are recognized for their chemical stability and diverse biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties . This compound’s structural complexity and substituent arrangement position it for comparison with analogous derivatives.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)13-14-25(21(26)17-9-7-8-10-19(17)28-4)22-23-18-15-16(27-3)11-12-20(18)29-22;/h7-12,15H,5-6,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWVDSYVYFOYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

  • Benzothiazole moiety : Known for various biological activities.
  • Amide group : Contributes to its pharmacological properties.
  • Diethylamino group : Enhances solubility and bioavailability.

The molecular formula is C25H33ClN4O5SC_{25}H_{33}ClN_{4}O_{5}S with a molecular weight of approximately 569.1 g/mol.

Research indicates that this compound primarily exhibits its biological effects through the following mechanisms:

  • COX Enzyme Inhibition : The compound has been identified as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the arachidonic acid pathway. This inhibition leads to reduced synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
  • Antimalarial Activity : Similar thiazole derivatives have shown promising results against Plasmodium falciparum, suggesting that modifications to the benzothiazole structure could enhance antimalarial potency .
  • Leishmanicidal Activity : Compounds with similar structures have demonstrated efficacy against Leishmania species, indicating potential for this compound in treating leishmaniasis .

Anti-inflammatory Properties

The compound's ability to inhibit COX enzymes positions it as a candidate for treating inflammatory diseases such as arthritis. Its anti-inflammatory properties are attributed to the modulation of prostaglandin levels, which are mediators of inflammation.

Anticancer Potential

Preliminary studies suggest that benzamide derivatives may exhibit anticancer activity by interfering with cancer cell proliferation pathways. The structural features of this compound may enhance its interaction with specific cellular targets involved in tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives similar to this compound:

  • In Vitro Cytotoxicity Studies : Research on related thiazole compounds has shown low cytotoxicity in HepG2 cell lines while maintaining high efficacy against malaria parasites . This suggests a favorable therapeutic index for potential drug development.
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications at specific positions on the thiazole ring significantly impact biological activity. Non-bulky electron-withdrawing groups at ortho positions enhance potency .
  • Pharmacological Screening : Investigations into similar compounds have highlighted their potential as xanthine oxidase inhibitors, further expanding their therapeutic applications .

Summary Table of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntimalarialInhibition of Plasmodium falciparum
LeishmanicidalEfficacy against Leishmania species
AnticancerInterference with cancer cell proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below highlights structural features, molecular weights, and pharmacological profiles of the target compound and related derivatives:

Compound Key Structural Features Molecular Weight Pharmacological Notes References
Target Compound : N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride • 2-Methoxybenzamide
• 5-Methoxybenzothiazole
• Diethylaminoethyl group (basic sidechain)
426.0 Potential modulation of electron distribution for receptor binding; improved solubility via hydrochloride salt.
Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) • Nitrothiazole
• Acetyloxybenzamide
356.3 Antiparasitic activity via inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide • Dichlorobenzamide
• 5-Chlorothiazole
302.7 Structural similarity to nitazoxanide; fluorine substituents may enhance metabolic stability.
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride • Phenylacetamide
• Dimethylaminoethyl group
405.9 Aromatic phenyl group may influence lipophilicity and CNS penetration.
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide • Chlorobenzamide
• Methoxybenzyl-substituted thiazole
372.9 Chlorine and methoxybenzyl groups enhance steric bulk, potentially affecting target selectivity.

Challenges and Opportunities

  • Target Compound: Limited pharmacological data exist; its dual methoxy arrangement warrants evaluation against inflammation, cancer, or microbial targets.
  • Nitazoxanide Derivatives: Broad-spectrum antiparasitic activity validated clinically, but nitro group toxicity limits long-term use . The target compound’s non-nitro structure may offer safer alternatives.
  • Structural Hybrids : Combining methoxybenzothiazole with nitro or chloro groups (e.g., ) could optimize potency and pharmacokinetics.

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